1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride

Catalog No.
S14011431
CAS No.
M.F
C10H18ClN
M. Wt
187.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochlo...

Product Name

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride

IUPAC Name

1-ethynyl-4,4-dimethylcyclohexan-1-amine;hydrochloride

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

InChI

InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-9(2,3)6-8-10;/h1H,5-8,11H2,2-3H3;1H

InChI Key

RWAGNMNSZDZEQB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C#C)N)C.Cl

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes an ethynyl group attached to a cyclohexane ring that is further substituted with two methyl groups at the 4-position. This compound is classified as an amine and is often utilized in various chemical and biological research applications. The hydrochloride form enhances its solubility in water, making it more suitable for laboratory use.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: It can undergo reduction with agents such as lithium aluminum hydride or sodium borohydride, resulting in alcohols or secondary amines.
  • Substitution: The ethynyl or amine group can be substituted with other functional groups under appropriate conditions.

Common solvents for these reactions include dichloromethane, and catalysts such as palladium on carbon may be employed to facilitate reactions while controlling temperature to achieve desired products.

The biological activity of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to inhibit or activate specific biological pathways, making it a subject of interest in pharmacological studies. Research has indicated potential applications in drug development, particularly concerning enzyme inhibition and receptor binding studies.

Synthesis of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride typically involves several key steps:

  • Starting Materials: The process begins with 4,4-dimethylcyclohexanone and ethynylmagnesium bromide.
  • Reaction Conditions: The reaction between 4,4-dimethylcyclohexanone and ethynylmagnesium bromide is performed under controlled conditions to form an intermediate compound.
  • Amine Introduction: This intermediate is then reacted with ammonia or another amine source to introduce the amine group.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt of the compound.

Industrial methods may optimize these steps for higher yield and purity using large-scale reactors and advanced purification techniques.

The applications of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride are diverse:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biological Research: The compound is used in studies related to enzyme inhibition and receptor interactions.
  • Medicinal Chemistry: Ongoing research focuses on its potential therapeutic applications in drug development.
  • Industrial Use: It may also find applications in producing specialty chemicals or materials with specific properties.

Studies on the interactions of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride reveal its capacity to engage with various biological targets. These interactions can lead to significant effects on metabolic pathways and cellular functions. Understanding these interactions is crucial for assessing the compound's potential therapeutic benefits and risks.

Several compounds share structural similarities with 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride. Notable comparisons include:

Compound NameKey Differences
1-Ethynylcyclohexan-1-amine HydrochlorideLacks dimethyl groups; different steric properties
4,4-Dimethylcyclohexan-1-amine HydrochlorideLacks ethynyl group; different reactivity
1-Ethynyl-4-methylcyclohexan-1-amine HydrochlorideContains only one methyl group; altered structure

The uniqueness of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride lies in the combination of its ethynyl group and dimethylcyclohexane ring, which imparts distinct chemical reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

187.1127773 g/mol

Monoisotopic Mass

187.1127773 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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